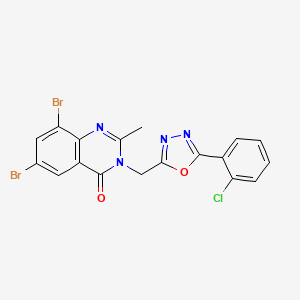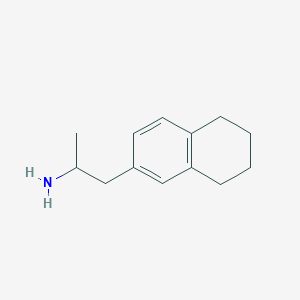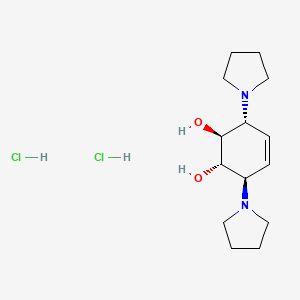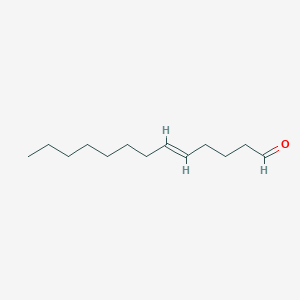
5-Tridecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tridecenal is an organic compound with the molecular formula C13H24O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its structure consists of a long hydrocarbon chain with a terminal aldehyde group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Tridecenal can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by selective hydrogenation. The hydroformylation reaction introduces a formyl group into the hydrocarbon chain, while the selective hydrogenation step ensures the formation of the desired double bond at the fifth position.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale hydroformylation processes. These processes utilize catalysts such as rhodium or cobalt complexes to achieve high yields and selectivity. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Tridecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the hydrocarbon chain can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 5-Tridecenoic acid
Reduction: 5-Tridecenol
Substitution: Various halogenated derivatives depending on the halogen used
Scientific Research Applications
5-Tridecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its role as a pheromone in certain insect species.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Tridecenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering downstream pathways. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and other reactions.
Comparison with Similar Compounds
Similar Compounds
2-Tridecenal: Another unsaturated aldehyde with a double bond at the second position.
Tridecanal: A saturated aldehyde with no double bonds in the hydrocarbon chain.
Uniqueness of 5-Tridecenal
This compound is unique due to the position of its double bond, which imparts specific chemical reactivity and biological activity. Its structure allows for selective reactions that are not possible with its saturated counterpart, Tridecanal. Additionally, its role as a pheromone highlights its importance in biological systems, distinguishing it from other similar compounds.
Properties
CAS No. |
1195178-71-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(E)-tridec-5-enal |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,13H,2-7,10-12H2,1H3/b9-8+ |
InChI Key |
DBNIGMYKSMMBSB-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCC=O |
Canonical SMILES |
CCCCCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


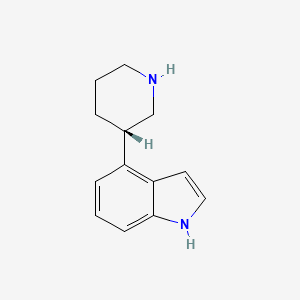
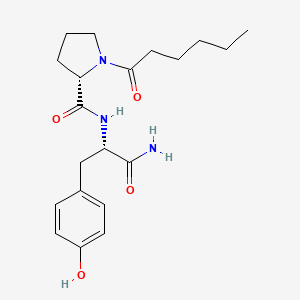
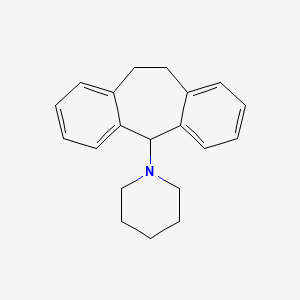

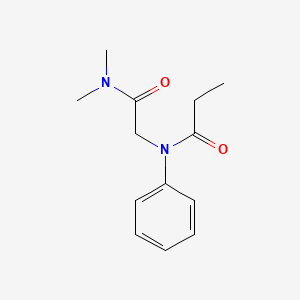

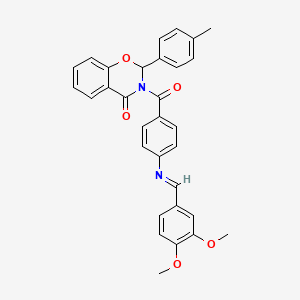
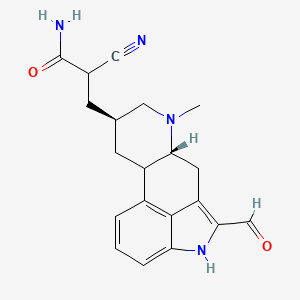

![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
